molecular formula C15H12ClN5O B5522134 2-(2H-1,2,3-benzotriazol-2-yl)-N'-(2-chlorobenzylidene)acetohydrazide

2-(2H-1,2,3-benzotriazol-2-yl)-N'-(2-chlorobenzylidene)acetohydrazide

Cat. No.: B5522134
M. Wt: 313.74 g/mol
InChI Key: BLGDQEZWBSMNPT-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-1,2,3-benzotriazol-2-yl)-N'-(2-chlorobenzylidene)acetohydrazide is a useful research compound. Its molecular formula is C15H12ClN5O and its molecular weight is 313.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.0730377 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antifungal Activity

A study focused on synthesizing a series of compounds, including 2-(1H-benzotriazol-1-yl)-N'-(substituted phenyl/heteroaryl methylidene) acetohydrazides, which demonstrated moderate to good antifungal activity against C. albicans. This research highlights the potential of such compounds in developing new antifungal treatments (Toraskar, Kadam, & Kulkarni, 2009).

Anticancer Evaluation

Another investigation synthesized derivatives from a similar chemical structure and evaluated their anticancer activity. One compound showed significant activity against breast cancer cell lines, indicating the potential application of these compounds in cancer therapy (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Neurodegenerative Diseases Treatment

Research into new Schiff bases derived from similar chemical frameworks aimed at finding treatments for neurodegenerative diseases, particularly Alzheimer’s disease. The study used bioinformatics tools to predict the binding to therapeutic targets, demonstrating potential applicability in neurodegenerative disorders treatment (Avram et al., 2021).

Anticonvulsant Properties

A series of compounds including 2-(1H-Benzotriazol-1-yl)-N'-[substituted]acetohydrazides were synthesized and evaluated for anticonvulsant activity. The study found significant activity against psychomotor seizures in mice, highlighting their potential as anticonvulsant agents (Kumar & Tripathi, 2012).

Antimicrobial Agents

Research on N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives discovered their effectiveness as antibacterial agents against various Gram-positive and Gram-negative bacterial strains. This indicates their potential use in developing new antibiotics (Rani, Kaur, Sharma, Kumar, & Singh, 2021).

Properties

IUPAC Name

2-(benzotriazol-2-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c16-12-6-2-1-5-11(12)9-17-18-15(22)10-21-19-13-7-3-4-8-14(13)20-21/h1-9H,10H2,(H,18,22)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGDQEZWBSMNPT-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CN2N=C3C=CC=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CN2N=C3C=CC=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.